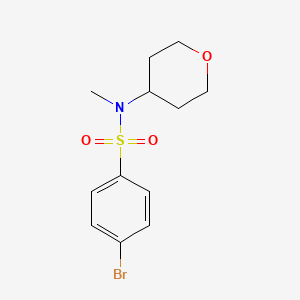

4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide

Beschreibung

4-Bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para position of the benzene ring and a sulfonamide nitrogen substituted with a methyl group and a tetrahydropyran-4-yl (oxan-4-yl) moiety. The compound’s design leverages the sulfonamide scaffold’s versatility, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects.

Eigenschaften

Molekularformel |

C12H16BrNO3S |

|---|---|

Molekulargewicht |

334.23 g/mol |

IUPAC-Name |

4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H16BrNO3S/c1-14(11-6-8-17-9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3 |

InChI-Schlüssel |

UNYRHGUXYLPGSK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(oxan-4-yl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of N-methyl-N-(oxan-4-yl)benzenesulfonamide derivatives.

Oxidation Reactions: Formation of benzenesulfonic acids or sulfonyl chlorides.

Reduction Reactions: Formation of N-methyl-N-(oxan-4-yl)aniline.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme activity and protein interactions.

Medicine: Potential use in drug discovery and development due to its ability to interact with biological targets.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Differences :

- The oxan-4-yl group in the target compound may confer improved metabolic stability compared to pyrazole or cyclohexyl substituents due to its oxygen-containing heterocycle.

- Synthesis yields for pyrazole analogs (54–69%) suggest moderate efficiency, while HMC compounds require multi-step functionalization .

Table 1: Activity Profiles of Selected Sulfonamides

Key Findings :

Physicochemical and Structural Properties

Table 2: Physicochemical Data

*Predicted using analogous structures.

Key Insights :

Computational and Crystallographic Studies

- Docking Scores : Pyridyl sulfonamides (e.g., compounds 6 and 7 ) exhibit Gold Scores (GS) of 78.09–87.26 for PPARγ binding, comparable to the reference drug INT131 (GS = 90.65) .

Biologische Aktivität

4-Bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their broad range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this particular compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential supported by relevant research findings.

Structure and Synthesis

The compound features a bromine atom attached to a benzene ring, a methyl group, and an oxan-4-yl moiety. The synthesis typically involves multi-step organic reactions that incorporate the sulfonamide functional group, which is crucial for its biological activity.

The biological activity of 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with various biomolecules. The sulfonamide functional group can interfere with bacterial folate synthesis, leading to antibacterial effects. Additionally, the compound may exhibit interactions with carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as E. coli and S. aureus.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide | TBD | TBD |

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

Anti-inflammatory Activity

In vivo studies have shown that sulfonamides can significantly reduce inflammation. For example, compounds similar to 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide have been reported to inhibit carrageenan-induced paw edema in rats by over 90%, indicating strong anti-inflammatory properties.

Pharmacokinetics

The pharmacokinetic profile of 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide remains under investigation. However, studies on related compounds suggest that they may exhibit moderate to strong binding interactions with serum proteins such as human serum albumin (HSA), influencing their distribution and therapeutic efficacy.

Case Studies

- Interaction with Human Serum Albumin (HSA) : A study utilized multi-spectroscopic techniques to analyze the binding mechanism between similar sulfonamides and HSA. The findings indicated spontaneous hydrophobic interactions and hydrogen bonding as key contributors to binding affinity.

- Antimicrobial Efficacy : In a comparative study, various benzenesulfonamides were evaluated for their antimicrobial activity against common pathogens. The results highlighted the potential of these compounds in developing new antimicrobial agents with reduced resistance profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.